2-{5-[(4-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline
Description
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-5-thieno[2,3-b]quinolin-2-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3OS2/c1-13-6-8-14(9-7-13)12-26-21-24-23-19(25-21)18-11-16-10-15-4-2-3-5-17(15)22-20(16)27-18/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASHOKREFUFAMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC4=CC5=CC=CC=C5N=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline typically involves multiple steps:
Formation of the Thieno[2,3-b]quinoline Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminobenzothiophene and a suitable aldehyde or ketone under acidic or basic conditions.
Synthesis of the 1,3,4-Oxadiazole Ring: This step often involves the reaction of a hydrazide with a carboxylic acid derivative (such as an ester or an acid chloride) to form the oxadiazole ring.
Attachment of the Sulfanyl Group:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can undergo reduction to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The methylbenzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Antibacterial Activity
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant antibacterial properties. For example, related compounds have shown minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Case Study:
In one investigation, a series of S-alkylated oxadiazole derivatives were synthesized and tested for their antibacterial efficacy. The study found that several compounds exhibited MIC values as low as 9.00 ± 4.12 µM against common pathogens . This suggests potential for developing new antibacterial agents from this class of compounds.
Antifungal Activity
The compound also shows promise as an antifungal agent. Research indicates that thienoquinoline derivatives can inhibit the growth of fungi such as Fusarium oxysporum, with effective concentrations reported in the range of 6 to 9 µg/mL .
Table: Antifungal Activity Comparison
| Compound | MIC (µg/mL) | Standard Control | Control MIC (µg/mL) |
|---|---|---|---|
| Compound A | 6 | Miconazole | 25 |
| Compound B | 9 | Azoxystrobin | 4.3 |
This table illustrates the comparative effectiveness of synthesized compounds against established antifungal treatments.
Enzyme Inhibition
The ability of these compounds to inhibit key enzymes is another area of interest. Enzyme assays against targets such as α-glucosidase have shown promising results, with some compounds demonstrating IC50 values better than established drugs like acarbose .
Case Study:
A specific derivative was reported to have an IC50 value of 17.11 ± 0.02 µg/mL against α-glucosidase, indicating superior enzyme inhibition compared to the standard acarbose (IC50 = 38.25 ± 0.12 µg/mL) . This highlights the potential for these compounds to be utilized in managing conditions such as diabetes.
Mechanism of Action
The exact mechanism of action of 2-{5-[(4-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its multiple functional groups. The oxadiazole ring can participate in hydrogen bonding and electrostatic interactions, while the thienoquinoline core can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thieno[2,3-b]quinoline and Oxadiazole Moieties
Key Observations :
- The 4-chlorophenyl and 4-methoxyphenyl substituents in quinoline-oxadiazole derivatives demonstrate higher cytotoxicity, suggesting that electron-withdrawing groups (e.g., Cl) improve anticancer activity .
- Bioactivity: Thieno[2,3-b]quinoline derivatives with oxadiazole rings exhibit dual functionality: antimicrobial activity (e.g., against E. coli and S. aureus) and fluorescence properties for imaging applications .
Comparison with 1,3,4-Oxadiazole Derivatives Attached to Other Cores
Key Observations :
- Sulfanyl Linkage: The sulfanyl group in the target compound and analogs like 7-chloro-4-...quinoline improves stability and facilitates interactions with thiol-rich biological targets (e.g., enzymes) .
Research Findings and Implications
- Anticancer Potential: Quinoline-oxadiazole hybrids with IC₅₀ values <10 μM against MCF-7 cells suggest that the target compound’s 4-methylbenzyl substituent could further optimize activity through enhanced hydrophobic interactions.
- Antimicrobial Activity : Structural analogs with methylphenyl groups on oxadiazole rings show moderate activity against Gram-positive bacteria, indicating a possible baseline for the target compound .
- Synthetic Feasibility: Methods for synthesizing thieno[2,3-b]quinoline derivatives (e.g., Brønsted acid-mediated cyclization ) and oxadiazole-thioether linkages are well-established, supporting scalable production.
Biological Activity
2-{5-[(4-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline (CAS No. 692737-19-2) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, based on diverse research studies.
- Molecular Formula: C21H15N3OS2
- Molecular Weight: 389.49 g/mol
- Boiling Point: 619.7 ± 65.0 °C (predicted)
- Density: 1.42 ± 0.1 g/cm³ (predicted)
- pKa: 2.38 ± 0.40 (predicted)
Antimicrobial Activity
Research has demonstrated that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. In particular:
-
Antibacterial Activity:
- A study indicated that derivatives of oxadiazole showed better activity against Gram-positive bacteria compared to Gram-negative strains. Specifically, compounds similar to thieno[2,3-b]quinoline demonstrated effective inhibition against Bacillus cereus and Bacillus thuringiensis .
- The compound's structure allows for enhanced lipophilicity, facilitating its penetration through cell membranes and increasing its biological activity .
- Antifungal Activity:
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- In Vitro Studies:
- Cytotoxicity assays conducted on different cancer cell lines (e.g., HCT116, MCF7) showed promising results, with certain derivatives exhibiting IC50 values in the low micromolar range . This suggests that modifications in the compound's structure can enhance its cytotoxic effects.
- A notable study highlighted that some derivatives increased cell viability at lower concentrations while maintaining cytotoxicity at higher doses .
Case Studies
Several case studies have focused on the synthesis and biological evaluation of oxadiazole derivatives:
-
Synthesis and Evaluation:
- A study synthesized multiple oxadiazole derivatives and evaluated their antimicrobial and anticancer activities using methods such as disc diffusion and NCI-60 assay . The results indicated that compounds with specific substitutions showed enhanced activity against both bacterial and cancer cell lines.
- Mechanistic Insights:
Summary of Biological Activities
Q & A
Q. Structure-Activity Relationship (SAR) Study
- Oxadiazole substituents : Electron-withdrawing groups (e.g., nitro, chloro) enhance antitumor activity by increasing electrophilicity and target binding .
- Quinoline modifications : Fusing thiophene (thienoquinoline) improves π-π stacking with DNA or enzyme active sites, as seen in IC50 reductions of ~30% compared to non-fused analogs .
- Sulfanyl linker : The 4-methylbenzyl group enhances lipophilicity, improving membrane permeability (logP >3 predicted) .
What analytical techniques are essential for characterizing this compound, and how are structural ambiguities resolved?
Q. Basic Characterization
- NMR : 1H/13C spectra confirm regiochemistry (e.g., thiophene proton shifts at δ 7.2–7.8 ppm) .
- Mass spectrometry : HRMS validates molecular ion peaks (e.g., [M+H]+ m/z 435.08).
- X-ray crystallography : Resolves stereochemical ambiguities in the fused ring system .
Advanced Challenges
Overlapping signals in crowded regions (e.g., aromatic protons) require 2D NMR (COSY, HSQC) for assignment. Impurity profiling via HPLC-MS ensures >95% purity for biological assays .
How can computational methods like DFT or molecular docking elucidate the compound’s mechanism of action?
Q. DFT Applications
- Reaction mechanism : Models transition states and activation energies for iodocyclization, explaining regioselectivity .
- Electronic properties : HOMO-LUMO gaps predict reactivity with biological targets (e.g., kinase inhibition) .
Docking Studies
Docking into enzymes (e.g., α-glucosidase or BChE) identifies key interactions:
- Oxadiazole sulfur forms hydrogen bonds with catalytic residues (e.g., Asp349 in BChE).
- Quinoline ring occupies hydrophobic pockets, as shown in Glide XP scores ≤−8.0 kcal/mol .
What experimental strategies address variability in enzyme inhibition assays (e.g., α-glucosidase, BChE)?
Q. Methodological Rigor
- IC50 determination : Use triplicate measurements and statistical validation (e.g., Student’s t-test).
- Positive controls : Compare to standards like acarbose (α-glucosidase) or baicalein (LOX) .
- Enzyme source : Variability between recombinant vs. tissue-extracted enzymes requires normalization .
Advanced Troubleshooting
Non-linear dose responses may indicate allosteric modulation. Kinetic assays (e.g., Lineweaver-Burk plots) distinguish competitive vs. non-competitive inhibition .
How are synthetic intermediates optimized for scalable production while maintaining yield?
Q. Process Chemistry
- Sonogashira coupling : Optimize Pd catalyst loading (0.5–1 mol%) to minimize costs.
- Oxidative chlorination : Replace toxic reagents (e.g., SOCl2) with eco-friendly alternatives (e.g., PCl3) .
- Purification : Use flash chromatography (hexane:EtOAc gradients) for >90% recovery .
How do researchers reconcile conflicting biological data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
